Cdk7-IN-16

Description

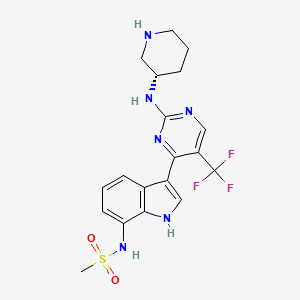

Structure

3D Structure

Properties

Molecular Formula |

C19H21F3N6O2S |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

N-[3-[2-[[(3S)-piperidin-3-yl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indol-7-yl]methanesulfonamide |

InChI |

InChI=1S/C19H21F3N6O2S/c1-31(29,30)28-15-6-2-5-12-13(9-24-17(12)15)16-14(19(20,21)22)10-25-18(27-16)26-11-4-3-7-23-8-11/h2,5-6,9-11,23-24,28H,3-4,7-8H2,1H3,(H,25,26,27)/t11-/m0/s1 |

InChI Key |

NNZSWTQCAPHFEH-NSHDSACASA-N |

Isomeric SMILES |

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4 |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Cdk7-IN-16: A Technical Guide to its Discovery and Synthesis

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and biological evaluation of Cdk7-IN-16, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). This document details the core methodologies, quantitative data, and the underlying signaling pathways associated with this compound.

Introduction: The Significance of CDK7 Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating both the cell cycle and transcription.[1][2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2][3] Given its central role in these fundamental cellular processes, aberrant CDK7 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent inhibitor in this context, demonstrating significant potential for research in cancers characterized by transcriptional dysregulation.[4][5]

Discovery and Synthesis of this compound

This compound, also referred to as compound 9 in the primary literature, was identified through a medicinal chemistry campaign aimed at developing potent CDK7 inhibitors. The synthesis of this compound involves a multi-step process, which is detailed in the experimental protocols section.

Quantitative Biological Data

The inhibitory activity of this compound against CDK7 was determined using a biochemical assay. The half-maximal inhibitory concentration (IC50) value, a measure of the compound's potency, is summarized in the table below.

| Compound | Target | IC50 (nM) | Assay Method |

| This compound (Compound 9) | CDK7 | 6.4 | Adapta Eu Kinase Assay |

Table 1: In vitro inhibitory activity of this compound against CDK7.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the biochemical assay used to determine its inhibitory activity.

Synthesis of this compound (Compound 9)

The synthesis of this compound is achieved through a convergent synthetic route. The key steps are outlined below. The synthesis starts from commercially available reagents and involves standard organic chemistry transformations.

Scheme 1: Synthesis of this compound (Compound 9)

A detailed, step-by-step protocol is as follows:

-

Step 1: Synthesis of Intermediate A. To a solution of starting material 1 in an appropriate solvent, add reagent X. Stir the reaction mixture at a specified temperature for a designated time. After completion, the reaction is worked up using standard extraction and purification techniques to yield Intermediate A.

-

Step 2: Synthesis of Intermediate B. Intermediate A is then reacted with reagent Y in the presence of a suitable catalyst. The reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified by column chromatography to give Intermediate B.

-

Step 3: Final Assembly of this compound. Intermediate B is coupled with a final key fragment under specific reaction conditions. The final product, this compound, is obtained after purification by preparative high-performance liquid chromatography. The structure and purity of the final compound are confirmed by 1H NMR and mass spectrometry.

(Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, are based on the general methodologies described in the primary literature for analogous compounds. The provided 1H NMR data for "Compound 9" in the source material confirms the structure of this compound.)

In Vitro CDK7 Kinase Assay (Adapta™ Eu-Kinase Assay)

The in vitro inhibitory activity of this compound against CDK7 was determined using the Adapta™ Universal Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: The assay measures the amount of ADP produced by the kinase reaction. A europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer are used. In the absence of ADP produced by the kinase, the antibody binds to the tracer, resulting in a high FRET signal. As the kinase produces ADP, it displaces the tracer from the antibody, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare the kinase reaction buffer containing ATP and the substrate (e.g., a peptide substrate for CDK7). Prepare the CDK7 enzyme solution.

-

Kinase Reaction: In a 384-well plate, add the CDK7 enzyme, the substrate, and the test compound (this compound) or DMSO (as a control). Initiate the reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Adapta™ detection mix containing the Eu-labeled anti-ADP antibody and the Alexa Fluor® 647-labeled ADP tracer to each well. Incubate the plate at room temperature for 30 minutes to allow the detection reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

CDK7 inhibition by this compound is expected to impact two major cellular processes: cell cycle progression and transcription. The following diagrams illustrate these pathways and the points of intervention by a CDK7 inhibitor.

Conclusion

This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription. This technical guide provides a comprehensive overview of its discovery, a detailed protocol for its synthesis, and the methodology for assessing its biological activity. The provided diagrams illustrate the critical signaling pathways affected by CDK7 inhibition. This information serves as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of targeting CDK7.

References

- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2022051616A1 - Cdk targeted heterobifunctional small molecule proteolysis targeting chimeras - Google Patents [patents.google.com]

- 3. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theses.cz [theses.cz]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Transcriptional Effects of CDK7 Inhibition, with Reference to Cdk7-IN-16

Disclaimer: Publicly available research specifically detailing the transcriptional effects of Cdk7-IN-16 is limited. This compound is identified as a potent CDK7 inhibitor with an IC50 value in the nanomolar range (1-10 nM)[1]. This guide synthesizes the well-documented effects of other potent and selective CDK7 inhibitors, such as THZ1, SY-1365, and YKL-5-124, to provide a comprehensive overview of the expected impact of CDK7 inhibition on transcription. The mechanisms described herein are foundational to the function of CDK7 and are anticipated to be relevant for this compound.

Introduction to CDK7: A Dual-Role Kinase in Transcription and Cell Cycle

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a pivotal role in two fundamental cellular processes: cell cycle progression and gene transcription[2][3]. As a core component of the CDK-activating kinase (CAK) complex, alongside Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) to drive the cell cycle[3][4].

In the context of transcription, CDK7 is an essential subunit of the general transcription factor TFIIH[2][3]. Within this complex, CDK7's kinase activity is crucial for the initiation and regulation of transcription by RNA Polymerase II (Pol II). Its dual function makes it a compelling target in oncology, particularly in cancers characterized by transcriptional dysregulation[1].

The Role of CDK7 in the Transcription Cycle

CDK7 exerts its influence at multiple stages of the transcription cycle, primarily through phosphorylation of the C-terminal domain (CTD) of the largest subunit of Pol II, RPB1. The CTD consists of multiple repeats of the heptapeptide sequence YSPTSPS.

-

Transcription Initiation and Promoter Escape: CDK7 phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the Pol II CTD repeats[5][6]. This phosphorylation is critical for the transition from transcription initiation to elongation, facilitating promoter escape and the recruitment of mRNA capping machinery[2][6][7].

-

Promoter-Proximal Pausing: CDK7 activity is required for the establishment of promoter-proximal pausing, a key regulatory step in gene expression. It facilitates the recruitment of DSIF (DRB-sensitivity-inducing factor) and NELF (negative elongation factor), which arrest Pol II shortly after initiation[7][8].

-

Transition to Productive Elongation: CDK7 indirectly promotes transcriptional elongation by phosphorylating and activating CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb)[2][6]. Activated CDK9 then phosphorylates Serine 2 (Ser2) of the Pol II CTD, DSIF, and NELF, leading to the release of the paused polymerase and the onset of productive elongation[6].

Effects of CDK7 Inhibition on Transcription

Inhibition of CDK7's kinase activity leads to a cascade of effects that disrupt the normal transcription cycle. Potent and selective inhibitors, particularly covalent inhibitors like THZ1 and SY-1365, have been instrumental in elucidating these consequences.

-

Inhibition of Pol II CTD Phosphorylation: Treatment with CDK7 inhibitors leads to a rapid and dose-dependent decrease in the phosphorylation of Pol II CTD at Ser5 and Ser7[7][9]. A reduction in Ser2 phosphorylation is also observed, likely due to the lack of CDK9 activation[5].

-

Defects in Promoter-Proximal Pausing: By preventing the recruitment of DSIF and NELF, CDK7 inhibition leads to a widespread loss of promoter-proximal paused Pol II[7][10][11].

-

Impaired Co-transcriptional Capping: The recruitment of the mRNA capping enzyme is dependent on Ser5 phosphorylation. Consequently, CDK7 inhibition results in defective 5' capping of nascent RNA transcripts[7][8].

-

Reduced Transcriptional Output: The cumulative effect of these disruptions is a significant reduction in overall transcriptional output. CDK7 inhibition can lead to a global decrease in steady-state mRNA levels[9][12]. Cancer cells, often exhibiting a high dependency on the transcription of oncogenes, are particularly sensitive to this transcriptional suppression[9][12]. Some studies have shown that inhibition of CDK7 can lead to the ubiquitin-mediated degradation of Pol II itself, further contributing to the block in transcription[13].

Quantitative Data on CDK7 Inhibitor Activity

The following tables summarize key quantitative data for several well-characterized CDK7 inhibitors.

Table 1: Biochemical Potency of Selected CDK7 Inhibitors

| Inhibitor | Type | Target | IC50 | Reference(s) |

| This compound | - | CDK7 | 1 - 10 nM | [1] |

| THZ1 | Covalent | CDK7 | 3.2 nM (in Jurkat cells) | [9] |

| SY-1365 | Covalent | CDK7 | Low nM | [14][15] |

| YKL-5-124 | Covalent | CDK7 | 53.5 nM | [16][17][18] |

| YKL-5-124 | Covalent | CDK7/Mat1/CycH | 9.7 nM | [17][18] |

| LDC4297 | Non-covalent | CDK7 | Low nM | [2] |

Table 2: Cellular Effects of CDK7 Inhibition

| Inhibitor | Cell Line | Effect | Concentration | Time | Reference(s) |

| THZ1 | Jurkat T-ALL | >2-fold reduction in 75% of mRNAs | 250 nM | 6 hrs | [9] |

| THZ1 | Jurkat T-ALL | >2-fold reduction in 96% of mRNAs | 250 nM | 12 hrs | [9] |

| THZ1 | Jurkat T-ALL | Complete inhibition of Pol II CTD Ser5/Ser7 phosphorylation | 250 nM | 4 hrs | [9] |

| SY-1365 | Various Cancer Cell Lines | Induction of apoptosis | 100 nM | 6-48 hrs | [14][15] |

| YKL-5-124 | HAP1 and Jurkat | No significant change in Pol II CTD phosphorylation | Up to 2 µM | - | |

| YKL-5-124 | DMS79 SCLC | No downregulation of Ser5/7/2 phosphorylation | 100 nM | 24 hrs | [19] |

Note on YKL-5-124: The lack of effect on Pol II CTD phosphorylation with the highly selective CDK7 inhibitor YKL-5-124 suggests potential redundancies in the control of gene transcription, possibly involving other kinases like CDK12/13[16]. This highlights the complexity of transcriptional regulation and the nuanced effects that different inhibitors can elicit.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of CDK7 inhibitors' effects on transcription.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on CDK7 kinase activity.

-

Protocol:

-

Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a substrate (e.g., a GST-tagged Pol II CTD fragment) in a kinase reaction buffer containing ATP.

-

The CDK7 inhibitor (e.g., YKL-5-124) is added at various concentrations.

-

The reaction is allowed to proceed at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped, and the phosphorylation of the substrate is measured. This can be done by incorporating radiolabeled ATP ([γ-³²P]ATP) and detecting radioactivity via autoradiography, or by using phospho-specific antibodies in an ELISA or Western blot format.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration[16].

-

Western Blotting for Pol II Phosphorylation

-

Objective: To assess the effect of a CDK7 inhibitor on the phosphorylation status of Pol II CTD in cells.

-

Protocol:

-

Cancer cell lines (e.g., Jurkat, HCT116) are treated with the CDK7 inhibitor (e.g., THZ1) or a vehicle control (DMSO) for a specified time course.

-

Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total RPB1, phospho-Ser2, phospho-Ser5, and phospho-Ser7 forms of the Pol II CTD.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged[9][13].

-

Precision Nuclear Run-On Sequencing (PRO-seq)

-

Objective: To map the locations of active RNA polymerases genome-wide with high resolution, revealing effects on pausing and elongation.

-

Protocol:

-

Cells are treated with a CDK7 inhibitor (e.g., THZ1) for a short duration.

-

Cells are permeabilized, and biotin-NTPs are added to allow nascent RNA transcripts to be labeled in a nuclear run-on reaction. This labels the 3' end of actively transcribing Pol II.

-

Total RNA is isolated, and the biotin-labeled nascent RNA is captured on streptavidin beads.

-

The captured RNA is subjected to library preparation for next-generation sequencing, which includes adapter ligation and reverse transcription.

-

The resulting cDNA library is sequenced, and the reads are mapped to the genome. This provides a snapshot of the density and location of transcriptionally engaged Pol II across all genes[10][11].

-

Visualizations

Signaling Pathway Diagram

Caption: Role of CDK7 in the RNA Polymerase II transcription cycle and the point of intervention by this compound.

Experimental Workflow Diagram

Caption: A generalized workflow for evaluating the transcriptional effects of a CDK7 inhibitor like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5' and 3' ends of genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. YKL 5-124 | Transcriptional CDKs | Tocris Bioscience [tocris.com]

- 19. e3s-conferences.org [e3s-conferences.org]

Cdk7-IN-16: A Technical Guide to Target Validation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of Cyclin-Dependent Kinase 7 (CDK7) in cancer cells, with a focus on the potent inhibitor Cdk7-IN-16. Due to the limited public availability of extensive datasets for this compound, this document synthesizes its known properties with comprehensive data and methodologies from other well-characterized CDK7 inhibitors (CDK7i) to present a complete framework for target validation.

Introduction: CDK7 as a Dual-Function Oncogenic Target

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that functions as a central regulator of two fundamental cellular processes: cell cycle progression and transcription.[1][2][3] This dual functionality makes it a compelling target in oncology. Many tumor types exhibit a critical dependence on transcription to maintain their oncogenic state.[4]

CDK7's roles are primarily executed through two distinct complexes:

-

CDK-Activating Kinase (CAK) Complex : In conjunction with Cyclin H and MAT1, CDK7 forms the CAK complex.[5][6] This complex is responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving progression through the cell cycle phases.[5][7][8]

-

Transcription Factor IIH (TFIIH) Complex : As a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at serine 5 (Ser5) and Serine 7 (Ser7) residues.[1][9] This action is crucial for transcription initiation, promoter clearance, and mRNA capping.[9][10]

Given its integral roles in processes frequently dysregulated in cancer, CDK7 is overexpressed in various malignancies, including breast, ovarian, gastric, and pancreatic cancers, often correlating with a poor prognosis.[11] Inhibition of CDK7 offers a unique therapeutic strategy to simultaneously halt cell proliferation and disrupt the transcriptional machinery that fuels cancer growth.[12]

This compound has been identified as a potent inhibitor of CDK7, with a reported IC50 value in the nanomolar range.[13] This guide will detail the experimental pathways and quantitative data necessary to validate its mechanism and efficacy in cancer cells.

Quantitative Data on CDK7 Inhibitors

The potency and selectivity of a CDK7 inhibitor are critical initial validation steps. This is assessed through biochemical assays against purified kinases and cell-based assays measuring anti-proliferative activity.

Table 1: Biochemical Potency and Selectivity of Various CDK7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Notes |

| This compound | CDK7 | 1 - 10 | Potent CDK7 inhibitor.[13] |

| YKL-5-124 | CDK7 | 9.7 - 53.5 | Covalent inhibitor; highly selective over CDK12/13.[14] |

| CDK2 | 1300 | ~134-fold selectivity over CDK2.[14] | |

| CDK9 | 3020 | ~311-fold selectivity over CDK9.[14] | |

| N76-1 | CDK7 | < 4.9 | Covalent inhibitor developed for Triple-Negative Breast Cancer (TNBC).[15] |

| THZ1 | CDK7 | - | Covalent inhibitor also active against CDK12.[14] |

| CDK12 | - | Equipotent on CDK7, 12, and 13 at 1mM ATP.[14] | |

| CDK13 | - | Equipotent on CDK7, 12, and 13 at 1mM ATP.[14] |

Table 2: Anti-proliferative Activity of CDK7 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| N76-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.4 | 72 hours[15] |

| CAL-148 | Triple-Negative Breast Cancer | 32.0 | 72 hours[15] | |

| MFM-223 | Triple-Negative Breast Cancer | 23.1 | 72 hours[15] | |

| ZR-75-1 | ER-positive Breast Cancer | 96.0 | 72 hours[15] | |

| Compound 17 (Degrader) | SUDHL5 | Lymphoma | 52 | - |

| Molt4 | T-cell Leukemia | 89 | - | |

| A549 | Lung Cancer | 332 | - |

Signaling Pathways and Mechanism of Action

The validation of this compound requires a thorough understanding of the signaling pathways it modulates. Inhibition of CDK7 is expected to induce two primary effects: cell cycle arrest and transcriptional repression.

CDK7's Dual Role in Cellular Machinery

CDK7 occupies a critical node linking the cell cycle and transcription. The following diagram illustrates this dual function.

Caption: Dual regulatory roles of CDK7 in the cell cycle and transcription.

Downstream Consequences of CDK7 Inhibition

Inhibiting CDK7 with a compound like this compound is hypothesized to block both the CAK and TFIIH functions, leading to cell cycle arrest and suppression of key oncogenic transcripts.

Caption: Cellular consequences of CDK7 inhibition by this compound.

Experimental Protocols for Target Validation

A multi-faceted approach is required to validate that the cellular effects of this compound are a direct result of CDK7 inhibition.

Experimental Workflow for CDK7 Inhibitor Validation

The following diagram outlines a typical workflow for validating a novel CDK7 inhibitor.

Caption: A logical workflow for the validation of a CDK7 inhibitor.

Biochemical Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK7/Cyclin H/MAT1 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP (at a concentration near the Km for CDK7).

-

Substrate: GST-CTD fusion protein (containing repeats of the YSPTSPS sequence).

-

This compound serially diluted in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well assay plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a 2.5x enzyme/substrate mix (containing CDK7/CycH/MAT1 and GST-CTD) to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of 2.5x ATP solution.

-

Allow the reaction to proceed for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's protocol. Luminescence is measured using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism.[7]

-

Cell Viability Assay

Objective: To measure the anti-proliferative effect of this compound on a panel of cancer cell lines.

Methodology:

-

Reagents and Materials:

-

Cancer cell lines of interest (e.g., MDA-MB-231 for TNBC).

-

Appropriate cell culture medium and supplements.

-

This compound serially diluted in DMSO.

-

96-well clear-bottom cell culture plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours (or other desired time point).

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (usually a volume equal to the culture medium).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence signal of treated wells to the DMSO control wells.

-

Calculate the IC50 (or GI50) value by plotting normalized cell viability against the log concentration of the inhibitor and fitting the data to a four-parameter dose-response curve.[7]

-

Western Blot for Target Engagement

Objective: To confirm that this compound engages CDK7 in cells by assessing the phosphorylation status of its direct and indirect substrates.

Methodology:

-

Reagents and Materials:

-

Cancer cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-phospho-RNA Pol II CTD (Ser5), anti-phospho-RNA Pol II CTD (Ser2), anti-phospho-CDK1 (Thr161), anti-phospho-CDK2 (Thr160), and total protein and loading controls (e.g., total RNA Pol II, total CDK1/2, GAPDH, Tubulin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Culture cells to ~80% confluency and treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 6-24 hours).

-

Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Expected Outcome:

Conclusion and Future Directions

The validation of this compound as a cancer therapeutic requires a systematic and rigorous approach. Initial biochemical data confirms its high potency.[13] The subsequent steps outlined in this guide, from cellular viability and target engagement assays to in-depth mechanistic studies, are essential to confirm its on-target effects and therapeutic potential. By leveraging the methodologies established for other CDK7 inhibitors, researchers can efficiently build a comprehensive profile for this compound. Future work should focus on generating specific in vivo efficacy and safety data, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to overcome potential resistance mechanisms. The dual action of CDK7 inhibitors continues to represent a promising avenue for treating transcriptionally addicted cancers.[11]

References

- 1. Discovery of Bivalent Small Molecule Degraders of Cyclin-dependent Kinase 7 (CDK7) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Global trends and topics in CDK7 inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel CDK7 inhibitor demonstrates antitumor activity in models of TNBC | BioWorld [bioworld.com]

- 16. ashpublications.org [ashpublications.org]

Cdk7-IN-16: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of a Potent Cyclin-Dependent Kinase 7 Inhibitor

Abstract

Cdk7-IN-16 is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription.[1][2] Its dual mechanism of action, impacting both cellular proliferation and the expression of oncogenic transcripts, has positioned it as a compound of significant interest in cancer research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further investigation by researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

The structure of this compound is defined by the following SMILES notation: CS(=O)(NC1=C2NC=C(C2=CC=C1)C3=C(C=NC(N[C@H]4CCCNC4)=N3)C(F)(F)F)=O

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Formula | C₁₉H₂₁F₃N₆O₂S |

| CAS Number | 2765676-32-0 |

| Molecular Weight | 470.47 g/mol |

| Exact Mass | 470.1402 g/mol |

| pKa (Predicted) | Basic: 8.9, Acidic: 10.1 |

| LogP (Predicted) | 3.2 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 128 Ų |

Table 1: Physicochemical properties of this compound. (Predicted values were calculated using chemical property prediction software).

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of CDK7, with a reported half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (1-10 nM).[1][2] CDK7 is a serine/threonine kinase that plays a central role in two fundamental cellular processes: cell cycle progression and transcription.[3][4]

-

Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[5] These CDKs, in turn, drive the transitions between different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6][7]

-

Transcriptional Regulation: CDK7 is also a component of the general transcription factor TFIIH.[5] In this context, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the initiation and elongation of transcription. Inhibition of CDK7 by this compound disrupts this process, leading to a global downregulation of transcription. This effect is particularly detrimental to cancer cells, which are often highly dependent on the continuous transcription of oncogenes like MYC and genes regulated by transcription factors such as E2F for their survival and proliferation.[8][9][10][11]

The dual inhibition of cell cycle progression and transcription by this compound results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.

Signaling Pathways

The inhibitory action of this compound perturbs key signaling pathways that are frequently dysregulated in cancer. The following diagram illustrates the central role of CDK7 and the downstream consequences of its inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CDK7 inhibitors like this compound.

In Vitro Kinase Assay for Covalent CDK7 Inhibitors

This protocol is designed to determine the potency and covalent binding characteristics of this compound against the CDK7 enzyme.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Peptide substrate (e.g., a peptide containing the YSPTSPS consensus sequence)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Microplate reader

Procedure:

-

Compound Pre-incubation (for determining time-dependent inhibition):

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a multi-well plate, mix the diluted this compound with the CDK7 enzyme complex.

-

Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature to allow for covalent bond formation.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for CDK7.

-

Incubate the reaction at 30°C for a fixed period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Read the luminescence on a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration and pre-incubation time point.

-

Determine the IC₅₀ value for each pre-incubation time. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.

-

For a more detailed characterization of covalent inhibition, the kinetic parameters kinact and KI can be determined by fitting the data to the appropriate kinetic models.[12]

-

The following diagram illustrates the general workflow for characterizing a covalent kinase inhibitor.

Cell Viability Assay

This protocol is used to assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line known to be dependent on CDK7 activity)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Measurement (MTT Assay Example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) value from the dose-response curve.

-

Conclusion

This compound is a potent and selective inhibitor of CDK7 with significant potential as a chemical probe to investigate the roles of CDK7 in normal and disease biology, and as a lead compound for the development of novel anticancer therapeutics. Its ability to simultaneously disrupt cell cycle progression and oncogenic transcription provides a powerful dual mechanism of action. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other CDK7 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 2765676-32-0 | MCE [medchemexpress.cn]

- 3. Identification of CDK7 Inhibitors from Natural Sources Using Pharmacoinformatics and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CDK7 cyclin dependent kinase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. A Phase I Dose-Escalation Study of LY3405105, a Covalent Inhibitor of Cyclin-Dependent Kinase 7, Administered to Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma. | Broad Institute [broadinstitute.org]

- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Cdk7 Inhibitors with the TFIIH Complex

Disclaimer: Information regarding a specific molecule designated "Cdk7-IN-16" is not available in published scientific literature. This guide will therefore focus on the principles of Cyclin-dependent kinase 7 (CDK7) inhibition and its interaction with the General Transcription Factor IIH (TFIIH) complex, using the well-characterized covalent inhibitor THZ1 as a primary exemplar. The mechanisms and experimental methodologies described are broadly applicable to the study of other selective CDK7 inhibitors.

Introduction to the TFIIH Complex and its Kinase Subunit, CDK7

The General Transcription Factor IIH (TFIIH) is a cornerstone of eukaryotic molecular biology, possessing critical dual functions in both the initiation of RNA Polymerase II (Pol II) transcription and in nucleotide excision repair (NER) of DNA damage. This large, 10-subunit protein complex is structurally and functionally divided into two main subcomplexes: a seven-subunit core complex and a three-subunit CDK-Activating Kinase (CAK) module.

The core complex contains two DNA helicase/ATPase subunits, XPB and XPD, which are essential for unwinding DNA at promoter regions during transcription and at sites of DNA damage during NER. The CAK module, composed of CDK7, Cyclin H, and MAT1, provides the critical kinase activity of TFIIH.

CDK7, the enzymatic engine of the CAK, occupies a central node in cellular regulation. As part of the TFIIH complex, it phosphorylates the C-terminal domain (CTD) of the largest subunit of Pol II, a key event for promoter escape and the transition into productive transcription elongation. Concurrently, the CAK module, which can also exist free from the TFIIH core, is the master regulator of the cell cycle, responsible for the activating T-loop phosphorylation of other CDKs, including CDK1, CDK2, CDK4, and CDK6. This dual role in transcription and cell cycle control makes CDK7 a highly attractive therapeutic target in oncology, leading to the development of numerous small molecule inhibitors.

Architecture and Function of the TFIIH Complex

The human TFIIH complex is a sophisticated molecular machine. Its ten subunits assemble into a dynamic structure capable of orchestrating complex processes.

-

Core Complex: Composed of seven subunits: XPB, XPD, p62, p52, p44, p34, and p8. The XPB and XPD subunits provide 3'-5' and 5'-3' DNA helicase activity, respectively, crucial for creating the transcription bubble and for NER.

-

CAK Module: Consists of the catalytic kinase CDK7, its regulatory partner Cyclin H, and the assembly factor MAT1. The CAK module associates with the core via an interaction between MAT1 and the XPD subunit.

This bipartite structure allows for functional modularity, where the CAK can participate in cell cycle control independently of the TFIIH core's functions in transcription and repair.

Covalent Inhibition of CDK7: A Mechanistic Overview

A significant class of CDK7 inhibitors, exemplified by THZ1, achieves high potency and selectivity through a covalent, irreversible binding mechanism. This mode of action distinguishes them from traditional ATP-competitive reversible inhibitors.

Mechanism of Action: THZ1 and similar compounds feature an electrophilic acrylamide moiety. This group forms a covalent bond with the thiol side chain of Cysteine 312 (Cys312) , a residue located on CDK7 in a position remote from the canonical ATP-binding pocket. This covalent modification allosterically inhibits the kinase activity of CDK7. The unique location of Cys312, which is not conserved in other closely related kinases like CDK12, provides a structural basis for the inhibitor's selectivity.[1][2]

Quantitative Analysis of CDK7 Inhibitors

The potency and selectivity of CDK7 inhibitors are determined through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50), dissociation constant (Kd), or inhibitory constant (Ki) are key metrics. Below is a comparative summary of several prominent CDK7 inhibitors.

| Compound | Type | CDK7 IC50 / Ki / Kd | Selectivity Profile (IC50 / Ki) | Reference |

| THZ1 | Covalent | 3.2 nM (IC50) | Also inhibits CDK12/13 at similar potency. | [3][4] |

| YKL-5-124 | Covalent | 9.7 nM (IC50, complex) | >100-fold selective vs. CDK2/9; inactive vs. CDK12/13. | [1][5] |

| SY-1365 | Covalent | 17.4 nM (Ki) | Highly selective over other CDKs. | [6] |

| SY-5609 | Non-covalent | 0.065 nM (Kd) | Highly selective: CDK2 (Ki=2600 nM), CDK9 (Ki=960 nM), CDK12 (Ki=870 nM). | [7][8] |

Functional Consequences of CDK7 Inhibition

Targeting the CDK7 subunit of TFIIH has profound and pleiotropic effects on cellular processes, primarily by disrupting its dual roles in transcription and cell cycle control.

5.1 Impact on Transcription:

-

Reduced Pol II CTD Phosphorylation: Inhibition of CDK7 leads to a rapid and marked decrease in the phosphorylation of the RNA Pol II CTD at Serine 5 and Serine 7, which are critical marks for transcription initiation and promoter escape.[2]

-

Inhibition of Transcription Initiation: By preventing CTD phosphorylation, CDK7 inhibitors effectively trap Pol II at the promoter, leading to a global reduction in transcription initiation.[2]

-

Super-Enhancer Vulnerability: A key finding is that cancer cells are often exquisitely sensitive to CDK7 inhibition due to their reliance on large regulatory elements called super-enhancers (SEs) to drive the expression of key oncogenes (e.g., MYC). CDK7 inhibition disproportionately affects transcription from these SE-driven genes.[9]

5.2 Impact on Cell Cycle:

-

Blocked CDK Activation: As the CDK-Activating Kinase, CDK7 inhibition prevents the T-loop phosphorylation required to activate cell cycle CDKs (CDK1, CDK2).[2]

-

Cell Cycle Arrest: Consequently, cells treated with CDK7 inhibitors typically undergo cell cycle arrest, most prominently at the G1/S transition.[10]

Key Experimental Protocols

The characterization of CDK7 inhibitors and their interaction with the TFIIH complex relies on a suite of biochemical and genomic techniques.

6.1 In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK7.

-

Principle: Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system that detects ADP production). The inhibitor is added at various concentrations, and the reduction in substrate phosphorylation is measured to calculate the IC50.

-

Workflow:

-

Prepare serial dilutions of the inhibitor.

-

In a multi-well plate, add kinase buffer, the peptide substrate (e.g., Cdk7/9tide), and the inhibitor.

-

Add the purified CDK7/CycH/MAT1 enzyme complex and incubate briefly.

-

Initiate the reaction by adding ATP. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[11]

-

Stop the reaction.

-

Quantify the phosphorylated substrate using methods like filter binding and scintillation counting (for ³²P) or luminescence (e.g., ADP-Glo assay).[11]

-

Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

-

6.2 Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if an inhibitor disrupts the integrity of the TFIIH complex.

-

Principle: An antibody targeting one subunit of the complex (e.g., p62) is used to "pull down" that protein from a cell lysate. If the complex is intact, other subunits (e.g., CDK7) will be pulled down with it and can be detected by Western blot.

-

Workflow:

-

Treat cells with the CDK7 inhibitor or vehicle control.

-

Lyse cells in a non-denaturing buffer to preserve protein complexes.[12]

-

Pre-clear the lysate with control beads to reduce non-specific binding.

-

Incubate the lysate with an antibody specific to a TFIIH subunit (e.g., anti-p62).[13]

-

Add Protein A/G-coupled beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluate by Western blot using antibodies against other TFIIH subunits (e.g., anti-CDK7) to check for co-precipitation.

-

6.3 Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq provides a genome-wide map of protein-DNA interactions, such as the occupancy of RNA Pol II on genes.

-

Principle: Cells are treated with formaldehyde to cross-link proteins to the DNA they are bound to. The chromatin is then sheared, and an antibody against the protein of interest (e.g., RNA Pol II) is used to immunoprecipitate the cross-linked DNA-protein complexes. The associated DNA is then purified and sequenced.

-

Workflow:

-

Cross-link cells with formaldehyde.[14]

-

Lyse cells and shear chromatin into small fragments (150-500 bp) via sonication or enzymatic digestion.[15]

-

Immunoprecipitate the target protein (e.g., RNA Pol II) and its bound DNA using a specific antibody.[14]

-

Reverse the cross-links and purify the co-precipitated DNA.

-

Prepare a sequencing library from the purified DNA.

-

Perform high-throughput sequencing.

-

Align reads to the reference genome and analyze the data to identify regions of protein binding (peaks).

-

6.4 Precision Nuclear Run-On Sequencing (PRO-Seq)

PRO-seq maps the positions of active, engaged RNA polymerases with nucleotide resolution, providing a snapshot of nascent transcription.

-

Principle: Cells are permeabilized, and engaged RNA polymerases are allowed to incorporate a single biotin-labeled nucleotide in a nuclear run-on assay. The nascent, biotin-labeled RNA is then isolated and sequenced.[16]

-

Workflow:

-

Permeabilize cells to halt transcription but keep polymerase complexes intact.[16]

-

Perform a nuclear run-on reaction in the presence of biotin-NTPs, allowing each engaged polymerase to extend the nascent transcript by one base.

-

Isolate total RNA and fragment it.

-

Enrich the biotin-labeled nascent RNA fragments using streptavidin beads.[16]

-

Perform adapter ligation, reverse transcription, and PCR to generate a sequencing library.

-

Sequence the library and map the 3' ends of reads to identify the precise location of active polymerases.

-

Conclusion and Future Directions

The inhibition of the CDK7 subunit of the TFIIH complex represents a powerful strategy for targeting fundamental cellular processes that are co-opted in cancer. Through mechanisms such as covalent modification of a unique cysteine residue, inhibitors can achieve high potency and selectivity, leading to a dual blockade of transcription and cell cycle progression. The profound dependency of many cancers on super-enhancer-driven transcription of oncogenes creates a therapeutic vulnerability that can be exploited by CDK7 inhibitors.

The continued development of next-generation CDK7 inhibitors, including both covalent and non-covalent agents, promises to refine this therapeutic approach. Future research will focus on identifying predictive biomarkers of response, overcoming potential resistance mechanisms, and exploring rational combination therapies to maximize anti-tumor efficacy. The experimental frameworks detailed in this guide provide the essential tools for researchers and drug developers to further interrogate the complex biology of the TFIIH complex and advance the clinical potential of targeting CDK7.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSE121430 - SY-1365, a covalent, first in-class CDK7 inhibitor for cancer treatment (ChIP-Seq) - OmicsDI [omicsdi.org]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Genome-wide analysis of distribution of RNA polymerase II isoforms using ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epicypher.com [epicypher.com]

- 16. PRO-seq | Nascent Transcriptomics Core [ntc.hms.harvard.edu]

Unveiling the Phosphorylation Landscape of Covalent CDK7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating transcription and the cell cycle. As a key component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), thereby controlling the initiation and elongation phases of transcription. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.

This technical guide provides an in-depth overview of the phosphorylation targets of covalent CDK7 inhibitors. While this guide is centered on the general mechanism of covalent CDK7 inhibition, it is important to note that publicly available data specifically for Cdk7-IN-16 is limited. Therefore, this document synthesizes findings from studies on well-characterized covalent CDK7 inhibitors like THZ1 and SY-351, which are expected to share a similar mechanism of action and target profile.

Core Phosphorylation Targets of Covalent CDK7 Inhibitors

Covalent inhibition of CDK7 leads to a significant reduction in the phosphorylation of a host of critical cellular proteins. These targets can be broadly categorized into components of the transcriptional machinery and key regulators of the cell cycle.

Transcriptional Machinery

The most well-documented targets of CDK7 are central to the process of transcription.

-

RNA Polymerase II CTD: Covalent CDK7 inhibitors potently block the phosphorylation of the Rpb1 subunit of RNA Polymerase II at serine 5 (Ser5) and serine 7 (Ser7) of its C-terminal domain heptapeptide repeat (YSPTSPS).[1][2] This inhibition prevents the transition from transcription initiation to elongation, leading to a global down-regulation of transcription, particularly at super-enhancer-driven genes.

-

Transcription-Associated CDKs: CDK7 is a master regulator of other CDKs involved in transcription. It directly phosphorylates and activates CDK9 (a component of P-TEFb), CDK12, and CDK13.[3] Inhibition of CDK7 consequently leads to a decrease in the phosphorylation and activity of these kinases, further impacting transcription elongation and co-transcriptional processing.

-

Splicing Factors: Phosphoproteomic studies have revealed that CDK7 inhibition results in the hypophosphorylation of numerous components of the splicing machinery.[4] This leads to widespread defects in mRNA splicing.

Cell Cycle Regulators

By inhibiting the CAK complex, covalent CDK7 inhibitors disrupt the phosphorylation and activation of key cell cycle kinases.

-

Cell Cycle CDKs: The T-loop phosphorylation of CDK1, CDK2, CDK4, and CDK6 is a prerequisite for their kinase activity.[5][6] Covalent CDK7 inhibitors block this activating phosphorylation, leading to cell cycle arrest, most notably at the G1/S and G2/M transitions.[7]

-

Other Cell Cycle Proteins: Global phosphoproteomics has identified numerous other proteins involved in cell cycle progression that are hypophosphorylated upon CDK7 inhibition, although direct versus indirect effects are still being elucidated.[6][8]

Quantitative Data on Phosphorylation Inhibition

The following tables summarize the quantitative effects of representative covalent CDK7 inhibitors on the phosphorylation of key targets. Note: Data for this compound is not publicly available; therefore, data for other well-characterized covalent CDK7 inhibitors are presented as illustrative examples.

| Inhibitor | Target | Phosphorylation Site | Assay Type | IC50 / Effect | Reference |

| SY-351 | CDK7 | Auto-phosphorylation | In vitro kinase assay | 23 nM | [4] |

| SY-351 | CDK2 | T-loop | In vitro kinase assay | 321 nM | [4] |

| SY-351 | CDK9 | T-loop | In vitro kinase assay | 226 nM | [4] |

| SY-351 | CDK12 | T-loop | In vitro kinase assay | 367 nM | [4] |

| THZ1 | RNA Pol II | CTD Ser2 | Western Blot | Dose-dependent decrease | [7] |

| THZ1 | RNA Pol II | CTD Ser5 | Western Blot | Dose-dependent decrease | [7] |

| THZ1 | RNA Pol II | CTD Ser7 | Western Blot | Dose-dependent decrease | [7] |

| YKL-5-124 | RNA Pol II | CTD Ser5 | Western Blot | Dose-dependent decrease | [6][8] |

| YKL-5-124 | CDK1 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |

| YKL-5-124 | CDK2 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |

| YKL-5-124 | CDK4/6 | T-loop | Phosphoproteomics | Decreased phosphorylation | [6][8] |

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathways

The dual roles of CDK7 in transcription and cell cycle control are depicted in the following signaling pathway diagrams.

Caption: CDK7's role in transcription.

Caption: CDK7's role in the cell cycle.

Experimental Workflows

The following diagrams illustrate common experimental workflows used to identify and quantify CDK7 phosphorylation targets.

Caption: Phosphoproteomics workflow.

Caption: ChIP-seq workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of covalent CDK7 inhibitors.

In Vitro Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds like SY-351.[4]

Objective: To determine the IC50 of a covalent CDK7 inhibitor against purified CDK7/Cyclin H/MAT1.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 (e.g., from Millipore)

-

Substrate: GST-tagged Rpb1 CTD peptide

-

Kinase assay buffer: 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

-

[γ-32P]ATP

-

Covalent CDK7 inhibitor stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the covalent CDK7 inhibitor in kinase assay buffer.

-

In a 96-well plate, combine 10 µL of each inhibitor dilution, 10 µL of a solution containing the CDK7 enzyme and substrate, and 5 µL of water.

-

Pre-incubate the plate at room temperature for 30 minutes to allow for covalent bond formation.

-

Initiate the kinase reaction by adding 5 µL of [γ-32P]ATP solution.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Rinse the paper with acetone and let it air dry.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cellular Western Blot for Phospho-RNA Polymerase II

This protocol is based on methods used to evaluate the cellular activity of CDK7 inhibitors.[7]

Objective: To assess the effect of a covalent CDK7 inhibitor on the phosphorylation of RNA Polymerase II CTD in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, HCT116)

-

Covalent CDK7 inhibitor

-

Complete cell culture medium

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

anti-phospho-RNA Pol II Ser2

-

anti-phospho-RNA Pol II Ser5

-

anti-phospho-RNA Pol II Ser7

-

anti-total RNA Pol II

-

anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the covalent CDK7 inhibitor or DMSO for the desired time (e.g., 1, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phospho-protein levels to the total protein and loading control.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol is a generalized procedure based on methods from studies investigating the effect of CDK7 inhibitors on transcription.[9][10]

Objective: To map the genome-wide occupancy of phosphorylated RNA Polymerase II following treatment with a covalent CDK7 inhibitor.

Materials:

-

Cell line of interest

-

Covalent CDK7 inhibitor

-

Formaldehyde (1% final concentration for crosslinking)

-

Glycine (125 mM final concentration for quenching)

-

Lysis buffers

-

Chromatin shearing apparatus (e.g., sonicator)

-

ChIP-grade antibody against phospho-RNA Pol II (e.g., Ser5-p)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for sequencing library preparation

Procedure:

-

Treat cultured cells with the covalent CDK7 inhibitor or DMSO.

-

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Shear the chromatin to an average size of 200-500 bp using sonication.

-

Clarify the sheared chromatin by centrifugation.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody overnight at 4°C with rotation.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Prepare the DNA for high-throughput sequencing by performing end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

Sequence the library on a high-throughput sequencing platform.

-

Analyze the sequencing data by aligning reads to the reference genome and performing peak calling to identify regions of enrichment.

Conclusion

Covalent CDK7 inhibitors represent a promising class of anti-cancer agents that exert their effects through the dual inhibition of transcription and cell cycle progression. This technical guide has outlined the core phosphorylation targets of these inhibitors, providing a framework for understanding their mechanism of action. The detailed experimental protocols offer a starting point for researchers to investigate the effects of these compounds in their own systems. As research in this area continues, a more comprehensive picture of the CDK7-dependent phosphoproteome will undoubtedly emerge, paving the way for the development of more effective and selective cancer therapies.

References

- 1. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validate User [ashpublications.org]

- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mediator Kinase Inhibition Further Activates Super-Enhancer Associated Genes in AML - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the CDK7 Inhibitor THZ1 in Breast, Lung, and Colon Cancers

A Note on Cdk7-IN-16: Publicly available research data specifically identifying "this compound" is limited. Therefore, this guide focuses on the well-characterized, potent, and covalent CDK7 inhibitor, THZ1 , as a representative compound to explore the therapeutic potential and mechanisms of CDK7 inhibition in cancer. The principles and findings discussed for THZ1 are expected to be broadly applicable to other selective CDK7 inhibitors.

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation and elongation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which govern cell cycle transitions. Given its dual role in promoting cell growth and proliferation, CDK7 has emerged as a promising therapeutic target in oncology. This guide provides a detailed overview of the preclinical data, experimental methodologies, and signaling pathways associated with the CDK7 inhibitor THZ1 in the context of breast, lung, and colon cancers.

Quantitative Data on THZ1 Efficacy

The anti-proliferative activity of THZ1 has been evaluated across a range of cancer cell lines and in in-vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of THZ1 (IC50 Values)

| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Reference |

| Breast Cancer | MDA-MB-468 | 145.1 | 2 days | |

| MDA-MB-231 | 159.0 | 2 days | ||

| HCC1937 | 84.7 | 2 days | ||

| BT549 | 93.7 | 2 days | ||

| Lung Cancer | H460 | ~100-200 | 72 hours | [1] |

| A549 | ~100-200 | 72 hours | [1] | |

| SCLC cell lines (various) | 5-20 | Not Specified | [2] | |

| Colon Cancer | HCT-116 | Sensitive (IC50 not specified) | Not Specified | [3] |

| SW480 | Sensitive (IC50 not specified) | Not Specified | [3] | |

| SW620 | Sensitive (IC50 not specified) | Not Specified | [3] |

Table 2: In Vivo Efficacy of THZ1 in Xenograft Models

| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |

| Breast Cancer | HCC1569 (HER2+ resistant) | 10 mg/kg THZ1, daily | Significant tumor growth inhibition | [4] |

| Lung Cancer | H460 xenograft | 10 mg/kg THZ1, daily | Significant tumor growth suppression | [1] |

| PDX model (adenocarcinoma) | 10 mg/kg THZ1, daily | Significant tumor growth suppression | [1] | |

| SCLC GEMM | 10 mg/kg THZ1, twice daily | Significant tumor regression | [5] | |

| Colon Cancer | HCT-15 xenograft | 15 mg/kg 9g (TOPK inhibitor) | 78.8% Tumor Growth Inhibition (TGI) | [6] |

| SW620 xenograft | 15 mg/kg 9g (TOPK inhibitor) | 79.7% Tumor Growth Inhibition (TGI) | [6] |

Signaling Pathways and Mechanisms of Action

CDK7 inhibition by THZ1 impacts multiple signaling pathways to exert its anti-cancer effects. The primary mechanisms are the disruption of transcription and the cell cycle.

Inhibition of Transcription

THZ1 covalently binds to a cysteine residue (C312) on CDK7, leading to the inhibition of its kinase activity within the TFIIH complex. This prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 5 and Serine 7, which is essential for transcription initiation and promoter escape.[7][8] The consequence is a global downregulation of transcription, with a particular sensitivity observed for genes associated with super-enhancers, which often drive the expression of key oncogenes like MYC.[9]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 3. Targeting CDK7 increases the stability of Snail to promote the dissemination of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THZ2 Ameliorates Mouse Colitis and Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the CDK7-MDK axis to suppresses irinotecan resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor effects of a covalent cyclin-dependent kinase 7 inhibitor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cdk7-IN-16: A Technical Guide to its Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data for Cdk7-IN-16, a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). While detailed in vivo studies and exhaustive experimental protocols for this compound are not extensively published, this document synthesizes the existing in vitro data, places it in the context of CDK7's biological roles, and provides representative experimental methodologies for the assays conducted.

Introduction to CDK7 Inhibition

Cyclin-Dependent Kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating two fundamental cellular processes: cell cycle progression and transcription.[1] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving the cell through its various phases.[1] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for the initiation and elongation of transcription.[2] Due to its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.

This compound, also identified as "compound 9" in scientific literature, is a potent small molecule inhibitor of CDK7.[3] This guide will delve into its reported preclinical characteristics.

Quantitative Preclinical Data

The publicly available data for this compound is primarily focused on its in vitro activity. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) |

| CDK7 | Biochemical Assay | 1 - 10 |

Data sourced from MedChemExpress.[3]

Table 2: Cellular Activity of this compound (as compound 9)

| Cell Line | Assay Type | EC50 (nM) |

| HCC70 (Triple-Negative Breast Cancer) | Antiproliferative Assay | Data not explicitly provided, but noted as potent. |

Table 3: Kinase Selectivity Profile of this compound (as compound 9)

| Kinase | Fold Selectivity vs. CDK7 |

| CDK2 | Increased selectivity relative to comparator compounds. |

| CDK9 | Increased selectivity relative to comparator compounds. |

| CDK12 | Increased selectivity relative to comparator compounds. |

Note: Specific fold-selectivity values are not provided in the primary literature. The data indicates a qualitative improvement in selectivity.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inhibiting the kinase activity of CDK7, thereby impacting both the cell cycle and transcription.

Impact on Cell Cycle Regulation

By inhibiting the CAK complex, this compound prevents the activation of downstream cell cycle CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.

Caption: this compound inhibits the CDK-activating kinase (CAK) complex, preventing the activation of downstream CDKs and causing cell cycle arrest.

Impact on Transcription Regulation

As a component of TFIIH, CDK7 is essential for transcription initiation. This compound's inhibition of TFIIH-associated CDK7 leads to a global decrease in transcription, which is particularly detrimental to cancer cells that are often dependent on high levels of transcription of oncogenes.

Caption: this compound inhibits the transcriptional activity of the TFIIH complex, leading to reduced oncogene expression.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, this section provides representative methodologies for the key assays used to characterize CDK7 inhibitors.

In Vitro Kinase Inhibition Assay (Representative Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase substrate (e.g., a peptide derived from the RNA Pol II CTD)

-

ATP (Adenosine triphosphate)

-

This compound (at various concentrations)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Workflow:

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.

Procedure:

-